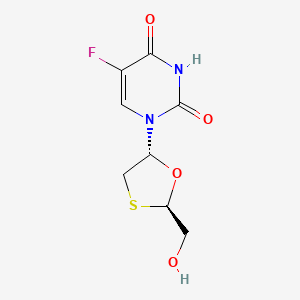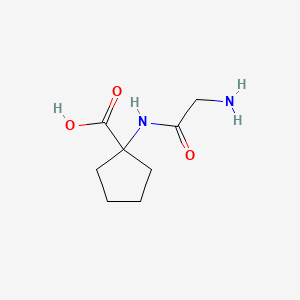
1-((Aminoacetyl)amino)cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Aminoacetyl)amino)cyclopentanecarboxylic acid is an organic compound with the molecular formula C8H14N2O3 It is a derivative of cyclopentanecarboxylic acid, where the carboxylic acid group is substituted with an aminoacetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-((Aminoacetyl)amino)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with aminoacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-((Aminoacetyl)amino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((Aminoacetyl)amino)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-((Aminoacetyl)amino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid: The parent compound, which lacks the aminoacetylamino group.
1-Amino-1-cyclopentanecarboxylic acid: A similar compound with an amino group directly attached to the cyclopentane ring.
Cycloleucine: Another derivative of cyclopentanecarboxylic acid with a different substitution pattern.
Uniqueness
1-((Aminoacetyl)amino)cyclopentanecarboxylic acid is unique due to the presence of both an aminoacetylamino group and a cyclopentanecarboxylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
42558-81-6 |
|---|---|
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-[(2-aminoacetyl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c9-5-6(11)10-8(7(12)13)3-1-2-4-8/h1-5,9H2,(H,10,11)(H,12,13) |
Clave InChI |
ZEQYPOKZOLIGPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


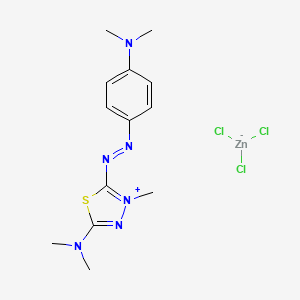

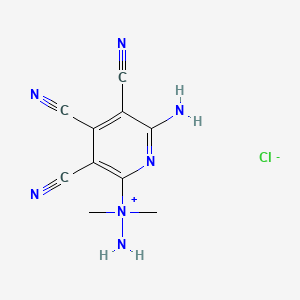
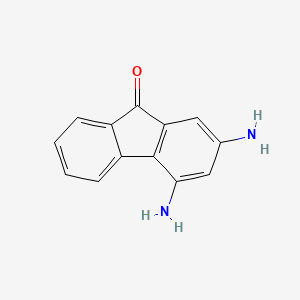


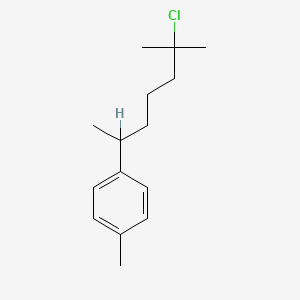




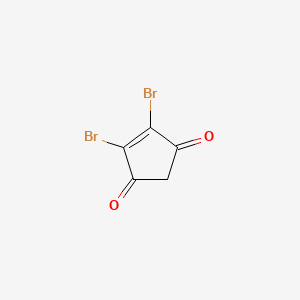
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
